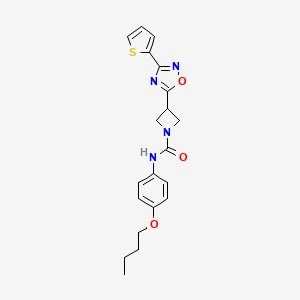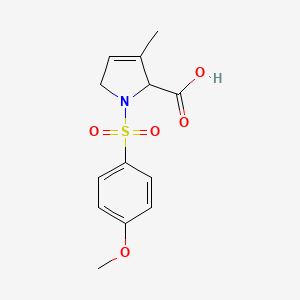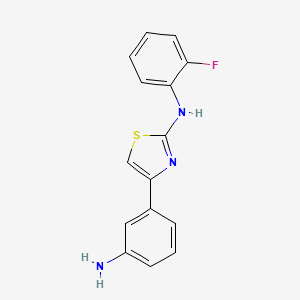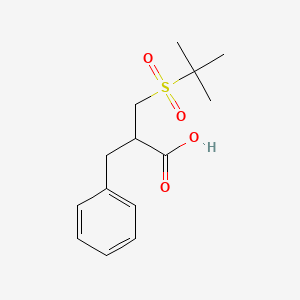![molecular formula C21H29N3O3S B2607143 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine CAS No. 1705128-96-6](/img/structure/B2607143.png)
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopropyl-oxadiazole moiety and a tetramethylbenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine typically involves multiple steps. One common approach is to first synthesize the 1,2,4-oxadiazole ring, which can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The cyclopropyl group can be introduced via cyclopropanation reactions.
The piperidine ring is then functionalized with the tetramethylbenzenesulfonyl group through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base . The final step involves coupling the oxadiazole moiety with the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: Its ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding.
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors. The sulfonyl group can enhance the compound’s solubility and stability, while the piperidine ring can interact with hydrophobic pockets in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyclopropyl-1,2,4-oxadiazol-5-amine: Similar in structure but lacks the piperidine and sulfonyl groups.
5-cyclopropyl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with different substitution patterns.
3-phenyl-5-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-1,2,4-oxadiazole: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine lies in its combination of structural features, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
3-cyclopropyl-5-[[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-13-10-14(2)16(4)20(15(13)3)28(25,26)24-9-5-6-17(12-24)11-19-22-21(23-27-19)18-7-8-18/h10,17-18H,5-9,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYONKTVKRDDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2607060.png)
![(Z)-4-cyano-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607062.png)




![N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2607072.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2607073.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2607076.png)
![2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2607077.png)
![1,3-Dimethyl-8-[(2-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607078.png)
![2-[ethyl(prop-2-yn-1-yl)amino]-N-(3-phenylpropyl)acetamide](/img/structure/B2607079.png)
![N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2607081.png)

